molecular formula C6Cl9N3 B1294688 2,4,6-Tris(trichloromethyl)-1,3,5-triazine CAS No. 6542-67-2

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Cat. No.: B1294688
CAS No.: 6542-67-2
M. Wt: 433.1 g/mol
InChI Key: DXUMYHZTYVPBEZ-UHFFFAOYSA-N
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Description

2,4,6-Tris(trichloromethyl)-1,3,5-triazine is a useful research compound. Its molecular formula is C6Cl9N3 and its molecular weight is 433.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

2,4,6-Tris(trichloromethyl)-1,3,5-triazine serves as a starting material for various chemical reactions, including the preparation of hypervalent iodine(III) reagents for chlorination and oxidation reactions. It has been demonstrated to facilitate the chlorination of activated arenes, olefins, and 1,3-diketones. Moreover, it is used in the oxidative synthesis of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles under mild conditions, showing excellent yields. The recyclability of derivatives from this compound highlights its efficiency and environmental friendliness in synthetic chemistry (Thorat, Bhong, & Karade, 2013).

Microwave-Assisted Synthesis

The compound also finds application in microwave-assisted synthesis, illustrating its versatility in producing N2,N4,N6-tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines. This synthesis route is notable for its efficiency and the potential for creating polymer-supported triazines, useful in supramolecular combinatorial chemistry (Díaz‐Ortiz et al., 2005).

Photoinitiation in Polymer Chemistry

In polymer chemistry, halomethyl 1,3,5-triazine derivatives, specifically 2,4-bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, act as radical reactive photoinitiators or co-initiators for UV-crosslinking of acrylic pressure-sensitive adhesives. This application underscores the importance of 1,3,5-triazine derivatives in developing materials with desirable adhesive and mechanical properties (Kabatc, Czech, & Kowalczyk, 2011).

Nonlinear Optical Materials

The crystal structures and packing of 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine and its derivatives are explored for applications in nonlinear optics (NLO). Such materials are essential for photonic devices and technologies, demonstrating the triazine derivatives' contribution to advanced materials science (Boese et al., 2002).

Dendrimeric and Catalytic Applications

Dendrimeric complexes based on 1,3,5-triazine cores have been synthesized for potential use in catalysis and material science. These complexes, capped with metal ions like Fe(III) and Cr(III), showcase the structural diversity and applicability of triazine-based materials in creating functionalized, multi-nuclear complexes with unique magnetic behaviors (Uysal & Koç, 2010).

Mechanism of Action

Target of Action

The primary target of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . The compound acts as a radical, interacting with these targets to influence their performance in various applications .

Mode of Action

This compound interacts with its targets by controlling the intramolecular charge transfer and near-infrared photothermal conversion . This is achieved through donor engineering, which involves incorporating different quantities of diphenylamine (DPA) units into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .

Biochemical Pathways

The biochemical pathways affected by this compound involve the ICT interactions and the photothermal conversion performance . The compound’s action on these pathways results in changes in absorption maxima and photoluminescence (PL) quantum yields in cyclohexane solutions .

Result of Action

The molecular and cellular effects of this compound’s action include changes in the ICT interactions and photothermal conversion performance . Specifically, the compound can cause shifts in absorption maxima and changes in PL quantum yields . These effects contribute to the compound’s photothermal conversion efficiencies .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of cyclohexane solutions can affect the compound’s absorption maxima and PL quantum yields . Additionally, the compound’s action may be influenced by the presence of other molecules, such as DPA units .

Properties

IUPAC Name

2,4,6-tris(trichloromethyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUMYHZTYVPBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215727
Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Molecular Weight

433.1 g/mol
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CAS No.

6542-67-2
Record name 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name Acetonitrile, trimer
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)
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Record name 1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-
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Synthesis routes and methods

Procedure details

Aluminum bromide (0.5 g, 0.0019 mol) was added to a solution of the compound 5a (4.4 g, 0.019 mol) obtained in the above (1) dissolved in trichloroacetonitrile (43 g, 0.298 mol). Dry hydrogen chloride gas was passed through the reaction mixture at −10° C. for 2 hours. Then, the mixture was stirred at room temperature for one day. Trichloroacetonitrile was removed under reduced pressure. The residue was purified by a column (hexane/ethyl acetate=9/1). As a result, the mixture of 2,4-trichloromethyl-(2′-acetylbiphenyl)-6-triazine (5b) and 2,4,6-tris(trichloromethyl)-1,3,5-triazine was obtained. These two products were not separated since they have similar solubility in any solvent.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Reactant of Route 2
2,4,6-Tris(trichloromethyl)-1,3,5-triazine
Customer
Q & A

Q1: What is the primary application of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine in the explored research?

A1: The research predominantly focuses on the use of this compound as a key component in photoinitiator systems for polymerization reactions. [, , , , , , , , , ] These systems are activated by light, typically in the UV to visible range, making them valuable for various applications like coatings, adhesives, and 3D printing.

Q2: How does this compound contribute to the photoinitiation process?

A2: this compound acts as a radical-generating reagent. [, ] Upon light absorption by a photosensitizer (often a dye), an electron transfer process occurs between the excited dye and this compound. This generates radicals capable of initiating polymerization reactions.

Q3: What types of polymerization reactions can be initiated using this compound-containing systems?

A3: Studies have shown that this compound-based systems can initiate both free radical polymerization of acrylates and cationic polymerization of epoxides. [, , , ] They have also been successfully used in thiol-ene polymerizations and the synthesis of interpenetrated polymer networks (IPNs). [, ]

Q4: What are the advantages of using this compound in photoinitiator systems compared to other systems?

A4: Research suggests that this compound-based photoinitiators often exhibit higher efficiency than the widely used camphorquinone-based systems, particularly in cationic polymerization. [, , ] They also allow for polymerization under softer, visible light conditions, reducing energy consumption and potential damage to sensitive substrates. []

Q5: Have any studies investigated the environmental impact of this compound?

A5: Yes, one study explored the effect of halomethyl-1,3,5-triazines, including this compound, on nitrification in soil. [] This research is crucial for understanding the potential environmental impact of these compounds and developing strategies for responsible use and disposal.

Q6: What spectroscopic techniques were used to characterize this compound?

A6: Infrared and Raman spectroscopy were employed to obtain structural information about this compound. [] These techniques provide insights into the vibrational modes of the molecule, aiding in its identification and characterization.

Q7: Beyond its role in photoinitiation, are there other applications of this compound?

A7: this compound has been explored for its potential antimalarial activity. [] While showing modest activity on its own, incorporating specific side chains significantly increased its potency, highlighting its potential as a scaffold for developing new drugs.

Q8: Were any computational chemistry approaches used in the research on this compound?

A8: Yes, QSAR (Quantitative Structure-Activity Relationship) studies were conducted on halomethyl-1,3,5-triazines, including this compound, to understand the relationship between their structure and nitrification inhibitory activity. [] These models can guide the design of new compounds with improved properties.

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